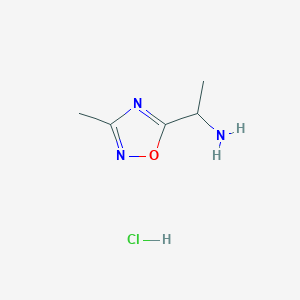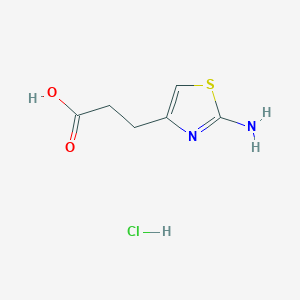![molecular formula C19H23N3O2S B1373735 1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-4-carboxylic acid CAS No. 1113110-31-8](/img/structure/B1373735.png)
1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-4-carboxylic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H23N3O2S/c1-13(2)14-3-5-16(6-4-14)25-18-8-7-17(20-21-18)22-11-9-15(10-12-22)19(23)24/h3-8,13,15H,9-12H2,1-2H3,(H,23,24) . This indicates the presence of an isopropylphenyl group attached to a pyridazinyl group, which is further attached to a piperidine ring. The piperidine ring is substituted with a carboxylic acid group.Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Compound Research
1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-4-carboxylic acid and its derivatives are primarily used in the synthesis of complex heterocyclic compounds. For instance, research by Yamazaki et al. (1971) involved the preparation of anhydro 4-hydroxy-pyrido[1, 2-b]pyridazinium hydroxide derivatives, which are types of zwitterionic heterocyclic compounds, starting with ethyl 2-piperidine-carboxylate (Yamazaki, Nagata, Nohara, & Urano, 1971). These processes are important in the field of organic chemistry for the development of new molecular structures with potential applications in various areas of science.
Structural and Electronic Properties in Anticonvulsants
Another significant area of research involves the investigation of the structural and electronic properties of compounds related to 1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-4-carboxylic acid, especially in the context of anticonvulsant drugs. Georges et al. (1989) explored the crystal structures and properties of anticonvulsant compounds, including derivatives of the piperidine class, using X-ray diffraction and molecular-orbital calculations (Georges, Vercauteren, Evrard, & Durant, 1989). Such studies are crucial in understanding how these compounds interact at the molecular level, which is essential for drug design and pharmacology.
Anticancer Applications
In the field of medicinal chemistry, compounds related to 1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-4-carboxylic acid have been explored for their potential anticancer properties. For example, research on similar compounds by Kumar et al. (2013) involved synthesizing derivatives and evaluating their anticancer activity, demonstrating potential therapeutic applications (Kumar, Kumar, Roy, & Sondhi, 2013). This area of research is significant in the ongoing search for new and effective cancer treatments.
Antihistaminic and Anti-inflammatory Activity
Compounds structurally related to 1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-4-carboxylic acid have also been synthesized and evaluated for their antihistaminic and anti-inflammatory activities. Gyoten et al. (2003) synthesized a series of triazolo and imidazo pyridazines with cyclic amines, exhibiting both antihistaminic activity and inhibitory effect on eosinophil infiltration (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003). These findings are important for developing new treatments for conditions like atopic dermatitis and allergic rhinitis.
Zukünftige Richtungen
This compound is extensively utilized in scientific research for its diverse applications, ranging from drug development to catalysis. The development of fast and cost-effective methods for the synthesis of substituted piperidines, like this compound, is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
1-[6-(4-propan-2-ylphenyl)sulfanylpyridazin-3-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-13(2)14-3-5-16(6-4-14)25-18-8-7-17(20-21-18)22-11-9-15(10-12-22)19(23)24/h3-8,13,15H,9-12H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNMHWWILQSZSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC2=NN=C(C=C2)N3CCC(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1373653.png)


![[3-(2-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B1373658.png)


![2-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B1373662.png)
![2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride](/img/structure/B1373664.png)
![3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride](/img/structure/B1373665.png)


![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide](/img/structure/B1373672.png)
![Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine](/img/structure/B1373674.png)